molecular formula C11H11Cl2NO B7858982 5-(2,4-Dichlorophenoxy)pentanenitrile CAS No. 33695-73-7

5-(2,4-Dichlorophenoxy)pentanenitrile

Cat. No. B7858982
CAS RN: 33695-73-7
M. Wt: 244.11 g/mol
InChI Key: QPIZALVEHXQQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenoxy)pentanenitrile is a useful research compound. Its molecular formula is C11H11Cl2NO and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study describes a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with the α-C(sp(3))-H bonds of acetonitriles, leading to the synthesis of 5-oxo-pentanenitriles, which includes compounds similar to 5-(2,4-Dichlorophenoxy)pentanenitrile (Li et al., 2015).
  • Photophysical and Photochemical Properties :

    • Novel peripherally tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted metal-free phthalocyanine derivatives were synthesized and characterized, showing potential for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).
  • Environmental Impact and Biodegradation :

    • The biodegradation behavior of chemicals including 2,4-dichlorophenoxy acetic acid, closely related to this compound, was studied in laboratory activated sludge reactors, providing insights into environmental degradation processes (Nyholm et al., 1992).
    • Research on the oxidative radical formation of chloroform and chlorinated organics during the oxidation of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) provides insight into potential environmental hazards (Rule et al., 2005).
  • Toxicity and Health Effects :

    • A study on the molecular basis of triclosan activity, a compound structurally similar to this compound, shows its mechanism of action as an antibacterial agent by inhibiting the enzyme enoyl-acyl carrier protein reductase (Levy et al., 1999).
  • Electrochemical Applications :

    • The electrochemical characterization of tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted metallophthalocyanines reveals their potential in electrochemical applications (Demirbaş et al., 2016).

properties

IUPAC Name

5-(2,4-dichlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZALVEHXQQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285403
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33695-73-7
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33695-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichlorophenoxy)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenoxy)pentanenitrile
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dichlorophenoxy)pentanenitrile
Reactant of Route 3
Reactant of Route 3
5-(2,4-Dichlorophenoxy)pentanenitrile
Reactant of Route 4
Reactant of Route 4
5-(2,4-Dichlorophenoxy)pentanenitrile
Reactant of Route 5
Reactant of Route 5
5-(2,4-Dichlorophenoxy)pentanenitrile
Reactant of Route 6
Reactant of Route 6
5-(2,4-Dichlorophenoxy)pentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.